5-甲基-3-苯基-N-(2-吡啶基甲基)-4-异恶唑甲酰胺

描述

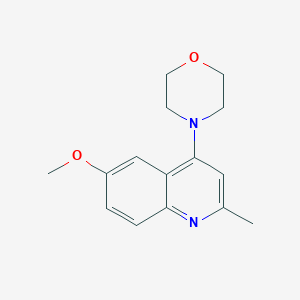

Introduction 5-methyl-3-phenyl-N-(2-pyridinylmethyl)-4-isoxazolecarboxamide is a compound that belongs to the class of isoxazole derivatives. These compounds are known for their wide range of biological activities and are subjects of research in various fields of medicinal chemistry.

Synthesis Analysis The synthesis of isoxazole derivatives, such as 5-methyl-3-phenyl-N-(2-pyridinylmethyl)-4-isoxazolecarboxamide, typically involves cycloaddition reactions, domino reactions, or condensations involving oximes and acyl chlorides. For instance, cycloaddition of carbethoxyformonitrile oxide to specific amides followed by hydrolysis can yield isoxazole carboxamides (Patterson et al., 1992). Other synthetic routes include domino reactions that lead to highly functionalized isoxazoles (Ruano et al., 2005).

Molecular Structure Analysis The molecular structure of isoxazole derivatives, including 5-methyl-3-phenyl-N-(2-pyridinylmethyl)-4-isoxazolecarboxamide, can be characterized by spectroscopic techniques and density functional theory (DFT) studies. These studies provide insight into the equilibrium geometry, vibrational wavenumbers, and various bonding features of the compound (Shahidha et al., 2014).

科学研究应用

合成与聚合物应用

已合成含有异恶唑单元的聚合物用于各种应用。例如,已制备出带有醚和异丙叉链的聚酰胺,展示出在极性溶剂中的良好溶解性和热稳定性,由于其固有粘度和无定形性质,表明在柔性薄膜和涂料的材料科学中具有潜力 (Hsiao & Yu, 1996)。

药物化学与生物学应用

已研究异恶唑衍生物对二氢乳清酸脱氢酶等酶的抑制作用,该酶对于嘧啶合成至关重要,表明在免疫抑制疗法中具有潜在应用 (Knecht & Löffler, 1998)。此外,已探索具有异恶唑单元的化合物作为抗癌和抗炎特性,突显了异恶唑衍生物在设计新的治疗剂中的多功能性 (Rahmouni et al., 2016)。

材料科学与液晶取向

含异恶唑的聚合物也已合成用于材料科学中的特定应用,例如光配向变色液晶,展示了该化合物在先进材料和纳米技术应用中的潜力 (Matsunaga, Tamaki, & Ichimura, 2003)。

作用机制

未来方向

属性

IUPAC Name |

5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-12-15(16(20-22-12)13-7-3-2-4-8-13)17(21)19-11-14-9-5-6-10-18-14/h2-10H,11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWJGZHLZNOSBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-4-carboxamide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(cyclohexylthio)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5544486.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5544493.png)

![9-[3-(1H-pyrazol-1-yl)propanoyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5544501.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B5544507.png)

![N-[4-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5544524.png)

![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5544528.png)

![1-(3-chlorophenyl)-4-[(3-methoxyphenoxy)acetyl]-2-piperazinone](/img/structure/B5544550.png)

![3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5544560.png)

![N-[3-(acetylamino)phenyl]-1-adamantanecarboxamide](/img/structure/B5544563.png)

![4-[(4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-furyl)methyl]morpholine](/img/structure/B5544586.png)